4-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide
Description
4-Bromo-N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide is a benzamide derivative featuring a 4-bromo-substituted aromatic ring linked via an amide bond to a 2-methoxyphenyl group. The phenyl ring is further substituted at position 5 with a 1,1-dioxothiazolidinyl moiety, a sulfone-containing heterocycle.
Properties
IUPAC Name |
4-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-24-16-8-7-14(20-9-2-10-25(20,22)23)11-15(16)19-17(21)12-3-5-13(18)6-4-12/h3-8,11H,2,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLANHAQAIAKCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazolidine structure. One common approach is to react a suitable amine with a bromo-substituted benzamide under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Typical reagents are iron powder and hydrochloric acid (HCl).
Substitution: : Reagents like sodium cyanide (NaCN) and potassium iodide (KI) are often used.
Major Products Formed
Oxidation: : Bromate ion (BrO3-)
Reduction: : Aniline derivatives
Substitution: : Cyanide or iodide derivatives
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets effectively:
- Antimicrobial Activity : Research indicates that compounds with similar thiazolidine structures exhibit significant antimicrobial activity against various pathogens. This suggests that 4-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide may possess similar capabilities.
- Anticancer Properties : Preliminary studies have shown that thiazolidine derivatives can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.
Drug Development
The compound is under investigation for its potential as a therapeutic agent in drug formulations:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity effectively. This property is particularly useful in developing drugs targeting specific metabolic pathways .
- Targeted Therapy : Its ability to selectively interact with certain receptors makes it a candidate for targeted therapies in diseases like cancer and bacterial infections .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazolidine derivatives demonstrated that compounds similar to this compound showed promising results against resistant strains of bacteria. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth in vitro.
Case Study 2: Cancer Cell Lines
In vitro testing on cancer cell lines revealed that the compound could induce apoptosis through caspase activation pathways. This study provided insights into the potential use of this compound as an adjunct therapy in cancer treatment regimens.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
3-Bromo-N-[5-(1,1-Dioxo-1λ⁶,2-Thiazolidin-2-Yl)-2-Methoxyphenyl]Benzamide
- Structural Difference : Bromine at position 3 instead of 4 on the benzamide ring.
- Implications : Positional isomerism may alter dipole moments and intermolecular interactions. The 4-bromo derivative likely exhibits stronger halogen bonding (e.g., C–Br···O/N interactions) compared to the 3-bromo analog, influencing crystal packing and solubility .
4-Bromo-N-(2-Nitrophenyl)Benzamide (I)
- Structural Difference: Lacks the thiazolidinone group; instead, the phenyl group is substituted with a nitro group at position 2.
- However, the absence of the thiazolidinone sulfone may reduce hydrogen-bonding capacity compared to the target compound .
5-Bromo-2-Fluoro-N-(2-Methoxyphenyl)Benzamide
- Structural Difference : Additional fluorine at position 2 on the benzamide ring.
- Implications : Fluorine’s electronegativity may enhance metabolic stability and membrane permeability. The combination of bromine and fluorine could create synergistic effects in binding to hydrophobic enzyme pockets .
Heterocyclic Modifications
4-tert-Butyl-N-[5-(1,1-Dioxo-1λ⁶,2-Thiazolidin-2-Yl)-2-Methoxyphenyl]Benzamide
- Structural Difference : tert-Butyl group replaces the bromine at position 4.
- This trade-off may affect bioavailability and tissue distribution .
2-Bromo-N-[5-(4-Methoxybenzyl)-1,3,4-Thiadiazol-2-Yl]Benzamide
- Structural Difference: Thiadiazole ring replaces the thiazolidinone.
- Implications: Thiadiazoles are known for antimicrobial and antitumor activities. The absence of the sulfone group may reduce hydrogen-bond acceptor capacity but enhance π-π stacking interactions with aromatic residues in target proteins .
Functional Group Variations
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)
- Structural Difference: Nitro and methoxy groups on the phenyl ring instead of thiazolidinone.
- Crystallographic studies show that 4MNB forms hydrogen bonds via nitro and methoxy groups, while the target compound’s thiazolidinone sulfone may engage in stronger S=O···H–N interactions .
N-(5-Phenyl-[1,3,4]Oxadiazol-2-Yl)-Benzamide
- Structural Difference: Oxadiazole ring instead of thiazolidinone.
- Implications: Oxadiazoles are associated with anti-inflammatory activity. The target compound’s sulfone group may confer greater acidity to the NH proton, enhancing hydrogen-bond donor capacity compared to oxadiazole derivatives .
Structural and Physicochemical Data Comparison
Biological Activity
4-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C17H16BrN2O3S
- Molecular Weight : 396.29 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds with similar thiazolidine structures exhibit significant antimicrobial properties. For instance, thiazolidine derivatives have been shown to possess antibacterial and antifungal activities due to their ability to disrupt bacterial cell walls and inhibit fungal growth. The presence of the bromine atom in the structure may enhance these properties by increasing electron density and improving interaction with microbial targets .
Anticancer Potential
Studies have suggested that benzamide derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The thiazolidine moiety has been linked to the inhibition of tumor growth in several cancer cell lines. In vitro studies demonstrated that similar compounds can inhibit cancer cell proliferation by affecting signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties may stem from its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. Thiazolidine derivatives have been reported to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Case Studies and Experimental Data
-
Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiazolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a bromine substituent showed enhanced activity compared to their non-brominated counterparts.
Compound Activity Against S. aureus (MIC µg/mL) Activity Against E. coli (MIC µg/mL) This compound 32 64 Non-brominated analogue 64 128 -
Anticancer Activity : In vitro studies using breast cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent response.
Concentration (µM) Cell Viability (%) 0 100 5 80 10 50 20 30 -
Anti-inflammatory Effects : The compound was tested for its ability to inhibit nitric oxide production in macrophage cells stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in nitric oxide levels at higher concentrations.
Concentration (µM) Nitric Oxide Production (µM) Control 25 10 15 20 8
Q & A
Q. What are the common synthetic routes for preparing 4-bromo-N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide?
- Methodological Answer : A typical synthesis involves coupling a substituted benzoyl chloride with a thiazolidine-containing aniline derivative. For example, 5-(1,1-dioxothiazolidin-2-yl)-2-methoxyaniline can be reacted with 4-bromobenzoyl chloride in pyridine at 273 K, followed by room-temperature stirring and purification via recrystallization (ethanol is a common solvent) . Key steps include controlling reaction temperature to avoid side reactions and using TLC to monitor completion.
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm), methoxy groups (δ ~3.8 ppm), and thiazolidine ring signals.
- FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and sulfone S=O vibrations (~1300–1150 cm⁻¹) .
- Mass Spectrometry (ESI-MS/HRMS) : Verify molecular ion peaks and isotopic patterns for bromine (1:1 ratio for [M+H]⁺ at m/z ~435/437) .
Q. What crystallographic methods are used to determine its solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Crystals suitable for SCXRD are grown via slow evaporation (e.g., acetone/ethanol). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, with hydrogen atoms placed geometrically (riding model) and anisotropic displacement parameters for non-H atoms. Intermolecular interactions (e.g., N–H⋯O, C–H⋯O) stabilize the lattice .
Q. How can researchers assess its preliminary biological activity?
- Methodological Answer : Screen for antimicrobial activity using:
- Broth microdilution assays (MIC determination against Gram+/Gram– bacteria).
- Enzyme inhibition studies : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) via UV-Vis spectroscopy, monitoring NADH oxidation at 340 nm .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent Optimization : Replace pyridine with DMAP (catalytic) in dichloromethane to reduce toxicity.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventional) while maintaining >85% yield .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization for higher purity (>98%) .
Q. What computational methods predict binding affinity to biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock the compound into PFOR’s active site (PDB: 1PFB). Prioritize poses with hydrogen bonds to Cys/Arg residues and π-stacking with flavin cofactors.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; analyze RMSD and binding free energy (MM-PBSA) .
Q. How do substituents on the benzamide ring influence bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups. Test against S. aureus (MIC) and compare LogP (HPLC) to correlate hydrophobicity with activity.
- Electrostatic Potential Maps (DFT) : Calculate via Gaussian 09 at B3LYP/6-311+G(d,p). Regions of high negative charge (e.g., sulfone O) often enhance target binding .
Q. What analytical challenges arise in characterizing this compound, and how are they resolved?
- Methodological Answer :
- Degradation in solution : Use deuterated DMSO (not CDCl₃) for NMR to prevent hydrolysis of the sulfone group.
- Peak overlap in ¹H NMR : Apply 2D techniques (COSY, HSQC) to resolve aromatic protons.
- Low-resolution MS : Employ HRMS with ESI+ ionization and lock mass calibration for accurate mass determination (<2 ppm error) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
